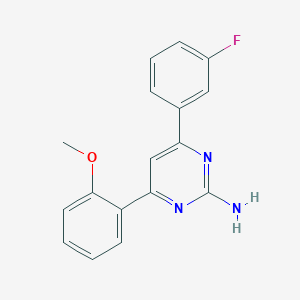

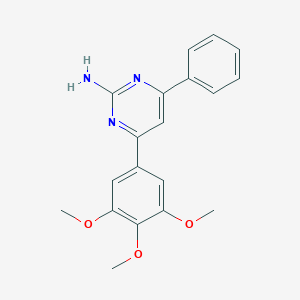

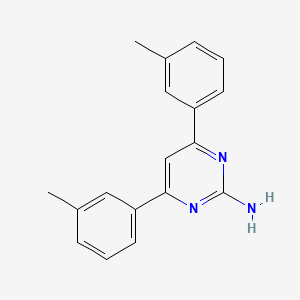

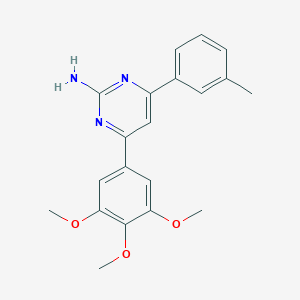

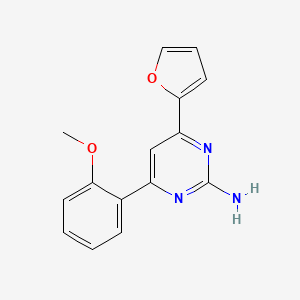

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trimethoxyphenyl group in this compound adds to its pharmacological potential, making it a subject of interest in various scientific research fields.

Mécanisme D'action

Target of Action

The compound 4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to significant changes in their activities. For instance, it effectively inhibits tubulin, a protein essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt the normal functioning of the targets, leading to various cellular effects.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division . Its inhibition of Hsp90 can affect the folding and stability of many proteins . By inhibiting TrxR, it can disrupt the cellular redox balance . The compound’s effects on HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β can impact gene expression, signal transduction, drug resistance, and cell growth, respectively .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also exhibits significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Analyse Biochimique

Biochemical Properties

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. It also interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions suggest that this compound may have potential anti-cancer properties by disrupting critical cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to down-regulate extracellular signal-regulated kinase 2 (ERK2) protein and inhibit ERK phosphorylation . These actions can lead to altered cell proliferation and apoptosis, making this compound a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits Taq polymerase and telomerase, triggers caspase activation, and down-regulates ERK2 protein . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cellular functions, such as tubulin polymerization and ERK phosphorylation . These findings suggest that the compound’s stability and degradation must be carefully monitored in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects may occur, including cytotoxicity and organ damage . These observations underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and apoptosis . The compound’s interactions with enzymes such as thioredoxin reductase (TrxR) and histone lysine-specific demethylase 1 (HLSD1) further highlight its role in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall therapeutic efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine typically involves a condensation reaction between a three-carbon compound and an amidine structure. This reaction is catalyzed by sodium hydroxide or ethoxide

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Applications De Recherche Scientifique

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Industry: It may be used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

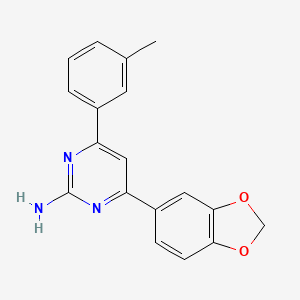

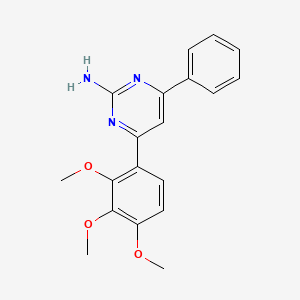

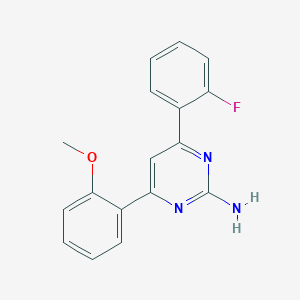

4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine: This compound has a similar structure but with a chlorophenyl group instead of a phenyl group.

Colchicine: Contains the trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.

Podophyllotoxin: Another compound with the trimethoxyphenyl group, used in the treatment of genital warts.

Uniqueness

4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine is unique due to its specific combination of the phenyl and trimethoxyphenyl groups, which contribute to its distinct pharmacological profile. The presence of the trimethoxyphenyl group enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

4-phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-23-16-10-9-13(17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLPFEROUUYUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)